![molecular formula C15H15NO2 B3179596 (S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one CAS No. 108392-57-0](/img/structure/B3179596.png)

(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one

Vue d'ensemble

Description

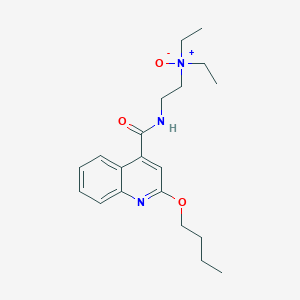

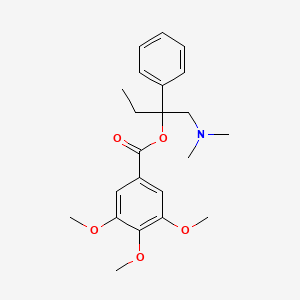

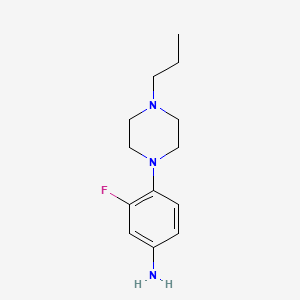

“(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has the linear formula C17H20N2O .

Synthesis Analysis

The synthesis of this compound involves an enantioselective process . This process provides a key intermediate for the preparation of the α₂-adrenergic antagonist . Other methods of synthesis involve electrophilic cyclization of azacyclic ynones .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a linear formula of C17H20N2O and a molecular weight of 268.362 .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be involved in a Ru(II)-catalyzed C–H activation and annulation cascade . This reaction is used for constructing coumarin-fused benzo .Mécanisme D'action

Target of Action

The primary target of (S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one, also known as Deutetrabenazine, is the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a protein that transports monoamines—namely dopamine, serotonin, norepinephrine, and histamine—from the cellular cytosol into synaptic vesicles .

Mode of Action

Deutetrabenazine acts as a reversible inhibitor of VMAT2 . By binding to VMAT2, it prevents the transporter from sequestering monoamine neurotransmitters into synaptic vesicles . This results in a decrease in the amount of monoamines that can be released into the synapse during neurotransmission .

Biochemical Pathways

The inhibition of VMAT2 by Deutetrabenazine affects several biochemical pathways. Primarily, it impacts monoaminergic signaling in the brain, which includes dopaminergic, serotonergic, and noradrenergic pathways . The reduction in monoamine neurotransmitter release can lead to various downstream effects, depending on the specific neurotransmitter and the neural circuit in which it operates .

Pharmacokinetics

Deutetrabenazine exhibits a superior pharmacokinetic profile due to its specific deuteration . The mean elimination half-life of its active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ), is nearly doubled compared to non-deuterated forms . This results in a more than twofold increase in overall exposure (AUC0–inf) with only a marginally increased peak plasma concentration (Cmax) relative to the non-deuterated form . The longer half-lives of the deuterated active metabolites further increase concentrations at trough, resulting in reduced fluctuation and the ability to dose less frequently .

Result of Action

The primary result of Deutetrabenazine’s action is a reduction in the symptoms of disorders characterized by hyperkinetic movement, such as Huntington’s disease and tardive dyskinesia . By depleting the levels of monoamine neurotransmitters, Deutetrabenazine can help to normalize neurotransmission in circuits where excessive monoamine signaling contributes to disease symptoms .

Action Environment

The action, efficacy, and stability of Deutetrabenazine can be influenced by various environmental factors. For instance, the drug’s metabolism may be affected by the patient’s liver function, as well as by interactions with other medications that inhibit or induce the same metabolic enzymes . Additionally, factors such as age, sex, and genetic polymorphisms can influence the pharmacokinetics and pharmacodynamics of Deutetrabenazine .

Propriétés

IUPAC Name |

(12bS)-1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-10-5-7-16-8-6-12-11-3-1-2-4-14(11)18-15(12)13(16)9-10/h1-4,13H,5-9H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDWYECCNDBGMN-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC3=C(C2CC1=O)OC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC3=C([C@@H]2CC1=O)OC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-decahydro-3a,9-propano-3aH-cyclopentacyclo-octen-8-yl [(Phenylsulphonyl)oxy]acetate](/img/structure/B3179559.png)

![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene](/img/structure/B3179587.png)

![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)